molecular formula C20H25NO4S2 B2686871 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 578000-56-3

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2686871
CAS No.: 578000-56-3
M. Wt: 407.54
InChI Key: OMIORCJKAZZLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para-position of the benzoyl group and dual N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety and a thiophen-2-ylmethyl group. Its molecular formula is C₂₆H₂₉NO₄S, with an average mass of 451.58 g/mol and a monoisotopic mass of 451.18 g/mol .

Properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-2-3-11-25-18-8-6-16(7-9-18)20(22)21(14-19-5-4-12-26-19)17-10-13-27(23,24)15-17/h4-9,12,17H,2-3,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIORCJKAZZLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3S2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}_2

This structure features a butoxy group, a tetrahydrothiophene moiety with a dioxido group, and a thiophenylmethyl substituent, which are believed to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and cytotoxic properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. These studies utilized lipopolysaccharide (LPS)-induced inflammatory models to assess the compound's efficacy:

  • Inhibition of Cytokines : The compound significantly reduced mRNA expression levels of IL-1β and IL-6 in human liver hepatocytes (AML-12 cells) when treated with concentrations up to 10 µM. The phosphorylation of STAT3 and IκBα was also inhibited, indicating a modulation of the NF-κB signaling pathway .
  • In Vivo Studies : In animal models, administration of the compound led to decreased levels of TNF-α and alleviated macrophage infiltration in liver tissues post-LPS injection. The reduction in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels suggested a lack of hepatotoxicity .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Comparison to Control
MDA-MB-23115More potent than cisplatin
SUIT-220Less potent than cisplatin
HT-2918More potent than cisplatin

These results indicate that while the compound shows promise against certain cancer cell lines, it may not be universally effective across all types .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cytokine Production : By modulating key signaling pathways (STAT3/NF-κB), the compound effectively reduces the production of inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through cell cycle arrest mechanisms, leading to increased sub-G1 phase populations in treated cells .

Case Studies

Several case studies have reported on the effectiveness of this compound in different biological contexts:

  • Case Study 1 : A study involving LPS-induced inflammation in mice showed that treatment with the compound resulted in significantly lower levels of pro-inflammatory cytokines compared to controls.
  • Case Study 2 : In vitro tests on breast cancer cell lines indicated that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis and inhibit tumor growth.

Scientific Research Applications

Structural Features

The compound features a benzamide core substituted with a butoxy group and a thiophenylmethyl moiety, along with a tetrahydrothiophene ring containing a dioxo functional group. These structural elements are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide exhibit promising antimicrobial properties. For instance, studies have shown that benzamide derivatives can act against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi . The unique structural features of this compound may enhance its efficacy against these organisms.

Anti-Tubercular Agents

Compounds with similar functionalities have been investigated for their potential as anti-tubercular agents. The design of substituted benzamides has led to the identification of several derivatives that show significant activity against Mycobacterium tuberculosis . The incorporation of the tetrahydrothiophene moiety could potentially improve the pharmacological profile of these compounds.

Neurological Applications

The compound may also target nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The discovery of benzamide analogs as negative allosteric modulators of nAChRs highlights the potential for developing new treatments for conditions such as Alzheimer’s disease . The structural characteristics of This compound suggest it could be further explored in this context.

Potassium Channel Modulation

Recent studies have identified compounds that activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play critical roles in neuronal signaling and cardiac function. The incorporation of the tetrahydrothiophene structure may contribute to the modulation of these channels, offering insights into new therapeutic avenues for cardiovascular and neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Key factors influencing activity include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect binding affinity and potency.
  • Ring Structure : The dioxo tetrahydrothiophene ring is essential for enhancing interaction with biological targets.
  • Hydrophobicity : Alkyl substituents like butoxy increase lipophilicity, potentially improving membrane permeability.

Case Study 1: Antiprotozoal Activity

In a study focused on antiprotozoal agents, several benzamide derivatives were screened against Toxoplasma gondii. Compounds exhibiting structural similarities to our target compound displayed moderate to high activity against the parasite . This supports the hypothesis that modifications around the benzamide core can lead to enhanced efficacy.

Case Study 2: Anti-Tuberculosis Screening

A series of compounds were synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Among them, derivatives with thiophene rings showed promising results with low IC50 values, indicating potent activity . This reinforces the potential application of thiophene-containing compounds in tuberculosis treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural analogs and key differences

Compound Name Alkoxy Group N-Substituent 1 N-Substituent 2 Molecular Weight (g/mol) Key Features
4-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide Butoxy (C₄H₉O) 1,1-Dioxidotetrahydrothiophen-3-yl Thiophen-2-ylmethyl 451.58 High polarity (sulfone), moderate lipophilicity (thiophene, butoxy)
4-Hexyloxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide Hexyloxy (C₆H₁₃O) 1,1-Dioxidotetrahydrothiophen-3-yl 4-Isopropylbenzyl 539.71 Increased lipophilicity (hexyloxy, isopropylbenzyl)
4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide Cyclohexyl 1,1-Dioxothiolan-3-yl Oxolan-2-ylmethyl 472.61 Bulky cyclohexyl group; oxolane enhances solubility
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide None 1,3-Dioxoisoindolin-2-yl 4-Methylbenzamido 405.39 Phthalimide core; dual benzamide groups for insecticidal activity

Key Observations:

Alkoxy Chain Length :

  • The butoxy group in the target compound balances lipophilicity and steric hindrance compared to the longer hexyloxy chain in , which may reduce cell permeability due to excessive hydrophobicity.
  • Shorter alkoxy groups (e.g., ethoxy in ) are associated with enhanced hydrogen bonding but lower membrane penetration.

Biological Activity Implications :

  • Benzamide derivatives with alkoxy substituents, such as ethoxy or isopropoxy, exhibit histone acetyltransferase (HAT) modulation . The butoxy group in the target compound may similarly influence HAT activity but requires empirical validation.
  • Phthalimide-benzamide hybrids (e.g., ) demonstrate insecticidal activity, suggesting that the target compound’s thiophene and sulfone groups could be optimized for analogous applications.

Spectral Data:

  • IR Spectroscopy :
    • Expected C=O stretch at ~1663–1682 cm⁻¹ (benzamide carbonyl) .
    • Absence of S-H stretch (~2500–2600 cm⁻¹) confirms the sulfone group over thiol tautomers .
  • NMR :
    • ¹H-NMR would show distinct signals for the butoxy CH₂ groups (~δ 0.9–1.7 ppm) and thiophene protons (~δ 6.8–7.5 ppm).
    • ¹³C-NMR would confirm the sulfone (C-SO₂ at ~55 ppm) and benzamide carbonyl (C=O at ~170 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.